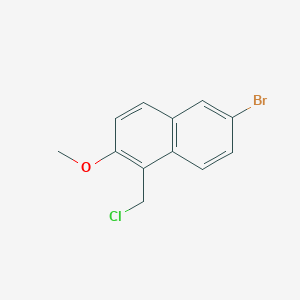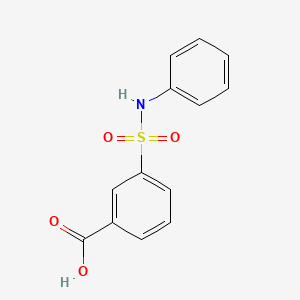
5-苄基-4-苯基-4H-1,2,4-三唑-3-硫醇
科学研究应用
GI-1046 具有广泛的科学研究应用:
化学: 用作有机合成中的试剂以及研究反应机理的模型化合物。
生物学: 研究其在调节蛋白质相互作用和细胞信号通路中的作用。
医学: 探索其在治疗神经退行性疾病中的神经保护作用,以及其通过上调前额叶皮层和伏隔核核心中的谷氨酸转运蛋白1 (GLT1)来减少乙醇摄入量的潜力
作用机制
GI-1046 通过与免疫亲和素结合发挥作用,免疫亲和素是参与蛋白质折叠和转运的蛋白质。这种结合调节谷氨酸转运蛋白 1 (GLT1) 的活性,导致谷氨酸摄取增加和兴奋性毒性降低。 该化合物还促进中枢神经系统中多巴胺细胞的再生,有助于其神经保护作用 .
生化分析
Biochemical Properties
5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of various bacterial strains . It interacts with enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol has been found to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can affect various cellular processes, including protein degradation and signal transduction.
Cellular Effects
The effects of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol on cells are diverse and depend on the cell type and concentration used. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to affect cell signaling pathways by inhibiting specific kinases involved in signal transduction . This inhibition can lead to altered gene expression and changes in cellular metabolism. Furthermore, this compound has been observed to induce apoptosis, or programmed cell death, in certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . For example, it binds to the active site of bacterial cell wall synthesis enzymes, preventing the formation of peptidoglycan, a crucial component of the bacterial cell wall . Additionally, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can interact with DNA, leading to changes in gene expression and inhibition of DNA replication . This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol in cell culture studies has shown that it can lead to the development of resistance in bacterial populations . Additionally, prolonged exposure to this compound can result in changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit antimicrobial and anti-inflammatory effects without significant toxicity . At higher doses, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological activity .
Metabolic Pathways
5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The metabolites of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production .
Transport and Distribution
The transport and distribution of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can bind to intracellular proteins, affecting its localization and accumulation . In tissues, this compound can be distributed through the bloodstream and accumulate in specific organs, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can influence its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, affecting cellular metabolism and signal transduction . In the nucleus, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can bind to DNA and influence gene expression . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can affect its subcellular localization and activity .
准备方法
合成路线和反应条件
GI-1046的合成涉及1,2-二氧代-3,3-二甲基戊基与L-脯氨酸和3-吡啶基-丙酯的酯化反应。 该反应通常需要脱水剂,例如二环己基碳二亚胺(DCC)和催化剂,例如4-二甲氨基吡啶(DMAP),在无水条件下进行 .
工业生产方法
GI-1046的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺涉及使用自动化反应器和严格控制反应条件,以确保高产率和纯度。 然后使用重结晶和色谱等技术对化合物进行纯化 .
化学反应分析
反应类型
GI-1046经历各种化学反应,包括:
氧化: GI-1046可以氧化形成相应的氧化物。
还原: 还原反应可以将GI-1046转化为其还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 亲核试剂如氢氧根离子和胺通常用于取代反应.
主要产品
从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能产生氧化物,而还原可以产生醇或胺 .
相似化合物的比较
类似化合物
FK506: 一种具有类似神经保护特性的免疫亲和素配体,但也表现出免疫抑制作用。
环孢菌素A: 另一种用作免疫抑制剂的免疫亲和素配体,但其分子靶点和途径不同.
独特性
GI-1046 的独特之处在于它能够穿过血脑屏障,并选择性地促进多巴胺细胞再生,而不表现出抗生素或免疫抑制作用。 这使其成为治疗神经退行性疾病和其他神经系统疾病的有希望的候选药物 .
属性
IUPAC Name |
3-benzyl-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORNNMHDCZHPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349851 | |
| Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22478-90-6 | |
| Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)

![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)



![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)
